molecular formula C14H16ClNO B1486469 3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one CAS No. 1094530-08-1

3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one

Cat. No. B1486469
M. Wt: 249.73 g/mol
InChI Key: JNNWSWLMAIPERH-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one, also known as 3-chloro-1-phenyl-3,6-dihydropyridin-1-ylpropan-1-one, is an organic compound with a unique structure and properties. It is an important precursor for the synthesis of pharmaceuticals and other organic compounds. 3-Chloro-1-phenyl-3,6-dihydropyridin-1-ylpropan-1-one is a versatile and valuable building block for the synthesis of a wide range of organic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Dihydropyridine derivatives are synthesized through various chemical reactions, such as base-catalyzed Claisen-Schmidt condensation and palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing their synthetic versatility and the impact of substituents on their structure and properties (Salian et al., 2018) (Bacchi et al., 2005).
  • Crystal structure analyses of related compounds highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the stability and arrangement of molecules in solid state (Doreswamy et al., 2004).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking studies, combined with quantum chemical calculations, are employed to understand the interaction of dihydropyridine derivatives with biological targets, elucidating potential therapeutic applications and molecular mechanisms of action (Sivakumar et al., 2021).
  • Investigations into the antimicrobial and anticancer activities of these compounds are supported by their structural characterization and computational studies, indicating their potential in drug discovery and development (Viji et al., 2020).

Spectroscopic and Computational Analysis

  • Detailed spectroscopic and computational analyses, including vibrational spectroscopy, HOMO-LUMO energy gap studies, and molecular electrostatic potential mapping, provide insights into the electronic structure, reactivity, and properties of dihydropyridine derivatives (ShanaParveen et al., 2016).

properties

IUPAC Name

3-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-9-6-14(17)16-10-7-13(8-11-16)12-4-2-1-3-5-12/h1-5,7H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNWSWLMAIPERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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